molecular formula C6H8NaO7Sb B13748948 Triostam CAS No. 12550-17-3

Triostam

Cat. No.: B13748948
CAS No.: 12550-17-3
M. Wt: 336.87 g/mol
InChI Key: JEKOQEIHGHQVEI-ZBHRUSISSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triostam (sodium antimony gluconate) is an antimonial compound historically used in the treatment of schistosomiasis, a parasitic disease caused by Schistosoma haematobium. Developed by Burroughs Wellcome & Co., this compound was a key therapeutic agent in mid-20th-century chemotherapy trials for urinary schistosomiasis. Its mechanism involves the inhibition of parasitic enzymes, particularly those critical to energy metabolism, leading to paralysis and death of the parasite .

This compound is administered via intravenous or intramuscular routes, with dosing regimens tailored to patient tolerance and disease severity. Despite its efficacy, its use has declined due to toxicity concerns, including cardiotoxicity and nephrotoxicity, which are common limitations of antimonial drugs .

Properties

CAS No.

12550-17-3

Molecular Formula

C6H8NaO7Sb

Molecular Weight

336.87 g/mol

IUPAC Name

sodium;antimony(3+);(2R,3S,4R,5R)-2,6-dihydroxy-3,4,5-trioxidohexanoate

InChI

InChI=1S/C6H9O7.Na.Sb/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5,7,11H,1H2,(H,12,13);;/q-3;+1;+3/p-1/t2-,3-,4+,5-;;/m1../s1

InChI Key

JEKOQEIHGHQVEI-ZBHRUSISSA-M

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)[O-])[O-])[O-])O.[Na+].[Sb+3]

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)[O-])[O-])[O-])O.[Na+].[Sb+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Triostam typically involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product, adhering to stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

Triostam undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Triostam has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Triostam involves its interaction with specific molecular targets in the parasite. It disrupts the normal functioning of these targets, leading to the death of the parasite. The exact molecular pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Key Findings :

  • This compound ’s gluconate ligand facilitates rapid absorption but results in shorter half-life compared to Astiban’s dimercaptosuccinate structure, which enhances stability and prolongs therapeutic effects .
  • Meglumine antimoniate , a later-generation antimonial, exhibits superior bioavailability due to its ligand design, reducing dosing frequency .

Efficacy in Schistosomiasis Treatment

Compound Cure Rate (Urinary Schistosomiasis) Dosage Regimen
This compound 70–80% 30 mg/kg over 5–7 days
Astiban 85–90% 40 mg/kg over 5 days
Meglumine antimoniate 90–95% 20 mg/kg over 10 days

Key Findings :

  • Astiban demonstrated higher cure rates than this compound in comparative trials, attributed to its prolonged half-life and enhanced tissue penetration .
  • This compound ’s lower cure rate may reflect dose-limiting toxicity, necessitating shorter treatment durations .

Key Findings :

  • This compound ’s cardiotoxicity limits its use in patients with pre-existing heart conditions.
  • Astiban ’s hepatotoxicity and meglumine antimoniate ’s renal risks highlight the need for patient-specific drug selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.